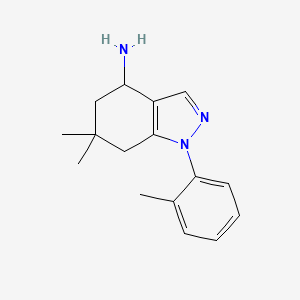![molecular formula C17H23N3O B6128027 ((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B6128027.png)
((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective agonist of the mu-opioid receptor and is known to have analgesic properties.
Wirkmechanismus
((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol is a selective agonist of the mu-opioid receptor. It acts by binding to this receptor and activating it, which leads to the release of endogenous opioids such as endorphins. This activation of the mu-opioid receptor leads to analgesia and other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol are primarily due to its activation of the mu-opioid receptor. This leads to analgesia, sedation, and respiratory depression. It also has effects on the gastrointestinal system, causing constipation. In addition, ((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol has been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to study the effects of mu-opioid receptor activation without the confounding effects of activation of other opioid receptors. However, one limitation of using ((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol in lab experiments is its potential for respiratory depression, which can be dangerous in animal studies.
Zukünftige Richtungen
There are several future directions for research on ((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol. One potential direction is the development of novel analgesics based on the structure of this compound. Another direction is the study of the potential use of ((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol in the treatment of opioid addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of depression and anxiety.
Synthesemethoden
The synthesis of ((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol involves several steps. The first step is the preparation of 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with (S)-(-)-α-methylbenzylamine to form the corresponding amide. This amide is then reduced with sodium borohydride to yield ((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol.
Wissenschaftliche Forschungsanwendungen
((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol has been extensively studied for its potential therapeutic applications. It is known to have analgesic properties and has been used in the treatment of pain. It has also been studied for its potential use in the treatment of opioid addiction. In addition, ((2S)-1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol has been studied for its potential use in the treatment of depression and anxiety.
Eigenschaften
IUPAC Name |
[(2S)-1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12-5-6-14(8-13(12)2)17-15(9-18-19-17)10-20-7-3-4-16(20)11-21/h5-6,8-9,16,21H,3-4,7,10-11H2,1-2H3,(H,18,19)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNQXRKQXCDPRL-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)CN3CCCC3CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)CN3CCC[C@H]3CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-oxo-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6127948.png)
![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6127955.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6127960.png)

![1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6127971.png)
![N-isobutyl-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6127972.png)
![N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl]-4-nitrobenzamide](/img/structure/B6127978.png)
![4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6127979.png)
![[1-(1-azepanylacetyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6127980.png)
![7-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6127986.png)

![2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B6128017.png)
![N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6128025.png)
